塞立替尼
描述
Selumetinib, also known as AZD6244 and ARRY-142886, is a highly specific mitogen-activated protein kinase 1/2 (MEK1/2) inhibitor . It is used to treat neurofibromatosis type 1 (NF1) in children 2 years of age and older who have plexiform neurofibromas that cannot be removed by surgery . This medicine is available only with a doctor’s prescription .
Synthesis Analysis
The pharmacokinetic profiles of selumetinib and its active metabolite N-desmethyl selumetinib have been well characterized in both adults and children . Both compounds exhibited rapid absorption and mean terminal elimination half-lives of about 7.5 h, with minimal accumulation at steady state .Molecular Structure Analysis
Selumetinib is an orally bioavailable noncompetitive inhibitor of MEK1/2 . It primarily displays immunosuppressive and anticancer chemotherapeutic activities .Chemical Reactions Analysis
Selumetinib and its active metabolite N-desmethyl selumetinib have been well characterized in both adults and children . Both compounds exhibited rapid absorption and mean terminal elimination half-lives of about 7.5 h, with minimal accumulation at steady state .Physical And Chemical Properties Analysis
Selumetinib is a small molecule with a molecular weight of 457.68 g/mol . It is recommended to be stored at 2-8°C in a dry, sealed environment .科学研究应用
1. Solid Tumor Treatment
- Application: Selumetinib is a second-generation, selective, potent, and non-ATP competitive allosteric MEK1 inhibitor. It has been investigated for its efficacy in various solid tumors such as colorectal cancer, lung cancer, neurofibroma, and melanoma .
- Methods of Application: Selumetinib is administered orally. The specific dosage and treatment regimen may vary depending on the type and stage of the cancer, as well as the patient’s overall health .
2. Neurofibromatosis Type 1 Treatment
- Application: Selumetinib has been used to treat neurofibromatosis type 1 (NF1), a genetic disorder that causes tumors to grow on nerves .
- Methods of Application: Selumetinib is administered orally to children aged 2 years and older who have symptomatic, inoperable plexiform neurofibromas .
- Results or Outcomes: In clinical trials, Selumetinib has shown to shrink inoperable symptomatic plexiform neurofibromas in children with NF1 .
3. Colorectal Cancer Treatment
- Application: Selumetinib has been investigated for its efficacy in treating colorectal cancer .
- Methods of Application: Selumetinib is administered orally. The specific dosage and treatment regimen may vary depending on the stage of the cancer and the patient’s overall health .
4. Lung Cancer Treatment
- Application: Selumetinib has been investigated for its efficacy in treating lung cancer .
- Methods of Application: Selumetinib is administered orally. The specific dosage and treatment regimen may vary depending on the stage of the cancer and the patient’s overall health .
5. Thyroid Cancer Treatment
- Application: Selumetinib has been used to treat thyroid cancer, a common endocrine cancer . It has been shown to promote radioiodine uptake in thyroid cancers that were previously refractory to radioiodine treatment .
- Methods of Application: Selumetinib is administered orally. The specific dosage and treatment regimen may vary depending on the stage of the cancer and the patient’s overall health .
6. Pancreatic Cancer Treatment
- Application: Selumetinib has been investigated for its efficacy in treating pancreatic cancer . KRAS mutations are common in pancreatic cancer, and Selumetinib has been used to target the MEK and PI3K/AKT pathways downstream of the KRAS protein .
- Methods of Application: Selumetinib is administered orally. The specific dosage and treatment regimen may vary depending on the stage of the cancer and the patient’s overall health .
7. Breast Cancer Treatment
- Application: Selumetinib has been used to treat breast cancer, a common type of cancer in women .
- Methods of Application: Selumetinib is administered orally. The specific dosage and treatment regimen may vary depending on the stage of the cancer and the patient’s overall health .
8. Ovarian Cancer Treatment
- Application: Selumetinib has been used to treat low-grade serous carcinoma of the ovary or peritoneum, a subtype of ovarian cancer .
- Methods of Application: Selumetinib is administered orally. The specific dosage and treatment regimen may vary depending on the stage of the cancer and the patient’s overall health .
安全和危害
Selumetinib can cause cardiomyopathy, ocular toxicity including retinal vein occlusion, retinal pigment epithelial detachment and impaired vision, and increased creatinine phosphokinase . Selumetinib should be withheld, dosage reduced, or permanently discontinued based on the severity of adverse reactions .
未来方向
Selumetinib has shown promising efficacy as a non-surgical option for children with NF1-PN, with a demonstrated ability to shrink PN and improve patient-reported outcomes alongside an acceptable tolerability profile . Several other MEK inhibitors (binimetinib, mirdametinib, trametinib) and the tyrosine kinase inhibitor cabozantinib are also being investigated as medical therapies for NF1-PN .
属性
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHGALHFOKKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048944 | |
Record name | Selumetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The Ras-Raf-MEK-ERK signaling cascade is known to be activated in several types of cancer, and regulates the transcription of proteins involved in apoptosis. In addition, studies have shown that mutations of the Raf component of the pathway can contribute to chemotherapy drug resistance. Ras as well as several kinases and phosphatases are responsible for regulating the Raf-MEK-ERK pathway. Often in cancers, Ras (a G-protein coupled receptor) is deregulated, allowing downstream signalling to proceed unchecked. Through several complex steps, Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. ERK is then able to exert its effects on several downstream targets. As such, therapies inhibiting upstream components of this pathway have become attractive targets for cancer treatment. Selumetinib exerts its effects by selectively inhibiting MEK1 and MEK2 which can effectively blunt the pleiotropic effects of the Ras-Raf-MEK-ERK cascade. By inhibiting this oncogenic pathway, selumetinib reduces cell proliferation, and promotes pro-apoptotic signal transduction. | |
Record name | Selumetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Selumetinib | |
CAS RN |
606143-52-6 | |
Record name | Selumetinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606143-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selumetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selumetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Selumetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-1,3-benzodiazole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELUMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UH91I579U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。